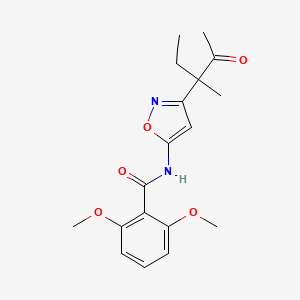

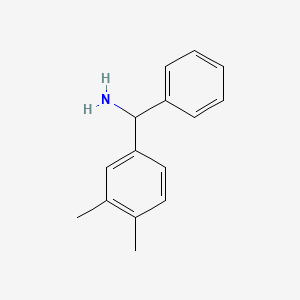

(3,4-Dimethylphenyl)(phenyl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-Dimethylphenyl)(phenyl)methanamine is an organic compound with the molecular formula C15H17N It is a derivative of methanamine, where the hydrogen atoms are substituted by a 3,4-dimethylphenyl group and a phenyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3,4-Dimethylphenyl)(phenyl)methanamine beinhaltet typischerweise die Reaktion von 3,4-Dimethylbenzylchlorid mit Anilin in Gegenwart einer Base wie Natriumhydroxid. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um die nukleophile Substitutionsreaktion zu fördern, die zur Bildung der gewünschten Aminverbindung führt.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von this compound ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen

(3,4-Dimethylphenyl)(phenyl)methanamine unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Imine oder Nitrile zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Aminderivate umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile aromatische Substitutionsreaktionen, wie Nitrierung oder Halogenierung, eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Reagenzien wie Salpetersäure (HNO3) für die Nitrierung oder Brom (Br2) für die Bromierung werden häufig eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Iminen oder Nitrilen.

Reduktion: Bildung von sekundären oder tertiären Aminen.

Substitution: Bildung von Nitro- oder halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich als Vorläufer für die Medikamentenentwicklung.

Industrie: Verwendet in der Produktion von Spezialchemikalien und -materialien.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand fungieren und an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Signalweg.

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethylphenyl)(phenyl)methanamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3,4-Dimethylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

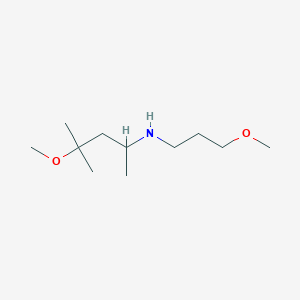

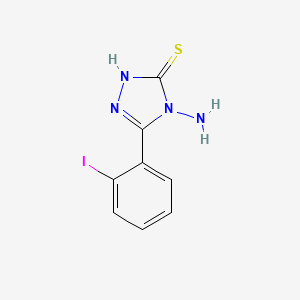

- (3,4-Dimethylphenyl)methanamine

- (Phenyl)methanamine

- (3,4-Dimethylphenyl)(methyl)methanamine

Einzigartigkeit

(3,4-Dimethylphenyl)(phenyl)methanamine ist aufgrund des Vorhandenseins sowohl einer 3,4-Dimethylphenylgruppe als auch einer Phenylgruppe einzigartig, die unterschiedliche chemische und physikalische Eigenschaften verleihen. Dieses doppelte Substitutionsschema kann die Reaktivität, Stabilität und Interaktionen der Verbindung mit anderen Molekülen beeinflussen, was sie zu einer wertvollen Verbindung für verschiedene Forschungsanwendungen macht.

Eigenschaften

Molekularformel |

C15H17N |

|---|---|

Molekulargewicht |

211.30 g/mol |

IUPAC-Name |

(3,4-dimethylphenyl)-phenylmethanamine |

InChI |

InChI=1S/C15H17N/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10,15H,16H2,1-2H3 |

InChI-Schlüssel |

SHTRAWTWCSATJL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)

![1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)methanesulfonamide](/img/structure/B12117344.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)